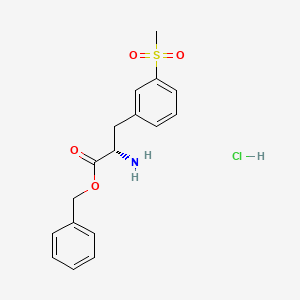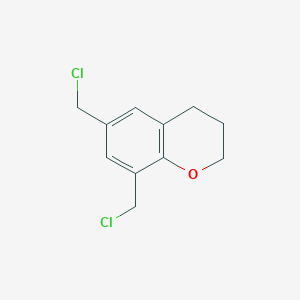
6,8-bis(chloromethyl)-3,4-dihydro-2H-1-benzopyran
Overview
Description
6,8-bis(chloromethyl)-3,4-dihydro-2H-1-benzopyran (6,8-BCMB) is an organic compound with a unique structure and a variety of potential applications in the scientific research community. It is a substituted benzopyran, a type of heterocyclic compound containing both a benzene ring and a pyran ring. 6,8-BCMB has been studied for its potential use in synthesizing other compounds, as a pharmaceutical agent, and for its biochemical and physiological effects.
Scientific Research Applications
Cyclometalation Reactions
Cyclometalation reactions involving compounds structurally related to 6,8-bis(chloromethyl)-3,4-dihydro-2H-1-benzopyran have been explored. For example, ligands containing benzene subunits readily undergo cyclometalation reactions, leading to complexes with potential applications in organometallic chemistry and catalysis (Hartshorn & Steel, 1998).
Molecular Structure and Theoretical Studies
Studies involving molecular structures and theoretical approaches to understand the electronic and geometric properties of complex molecules are significant. For instance, the reaction of pyrazole derivatives with terephthaloyl dichloride led to new compounds whose structure was explored through diffraction and Density Functional Theory (DFT) analyses (Khan et al., 2020).
Synthesis and Characterization of Organic Compounds
Efficient synthesis methods for producing derivatives of the 6,8-bis(chloromethyl)-3,4-dihydro-2H-1-benzopyran framework have been developed. This includes the synthesis of compounds with bis-DCM-type skeletons for application in organic light-emitting diodes (OLEDs), demonstrating the role of these compounds in materials science (Teimuri‐Mofrad et al., 2018).
Luminescent Properties of Organic Compounds
Investigations into the luminescent properties of compounds structurally similar to 6,8-bis(chloromethyl)-3,4-dihydro-2H-1-benzopyran have been conducted. For example, studies on iridium complexes with tridentate pyrazolyl ligands reveal insights into their potential use in light-emitting applications (Yang et al., 2008).
Metallomacrocyclic and Coordination Complexes
The synthesis and characterization of metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands, as well as diffusion NMR studies, highlight the potential of these complexes in catalysis and materials science (Guerrero et al., 2008).
properties
IUPAC Name |
6,8-bis(chloromethyl)-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c12-6-8-4-9-2-1-3-14-11(9)10(5-8)7-13/h4-5H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRZTGYWHPDJMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)CCl)CCl)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-bis(chloromethyl)-3,4-dihydro-2H-1-benzopyran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



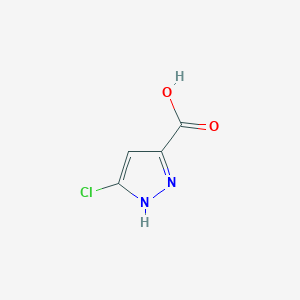
![tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate](/img/structure/B1521908.png)
![[2-(2-Isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521909.png)

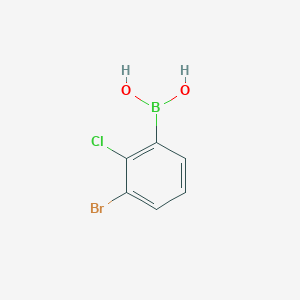
![5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1521916.png)
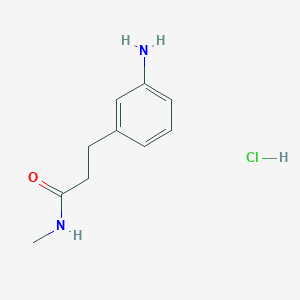
![[2-(3-Isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521918.png)
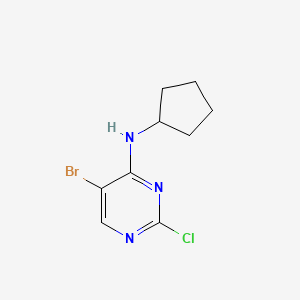
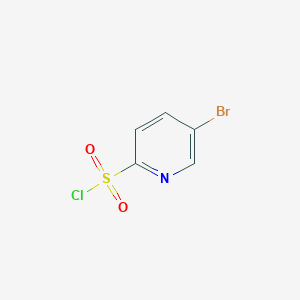
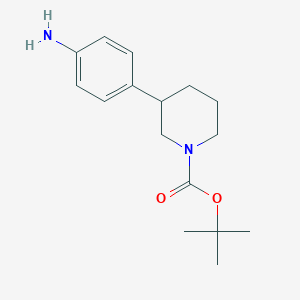
![(1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1521924.png)
